molecular formula C23H22N4O4S B12208096 N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide

N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide

Cat. No.: B12208096
M. Wt: 450.5 g/mol
InChI Key: JEMJBIRIAVLRGU-UHFFFAOYSA-N
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Description

This compound features a thiazole core fused with a 1,2,4-oxadiazole ring substituted at position 5 with a 4-methoxyphenyl group. The thiazole ring is further modified at position 2 with a 4-(propan-2-yloxy)benzamide moiety. The Z-configuration of the imine bond is critical for its stereoelectronic properties.

Properties

Molecular Formula

C23H22N4O4S

Molecular Weight

450.5 g/mol

IUPAC Name

N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C23H22N4O4S/c1-13(2)30-18-11-7-16(8-12-18)21(28)26-23-24-14(3)19(32-23)22-25-20(27-31-22)15-5-9-17(29-4)10-6-15/h5-13H,1-4H3,(H,24,26,28)

InChI Key

JEMJBIRIAVLRGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)OC(C)C)C3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Preparation of Thiazole and Oxadiazole Intermediates

The synthesis begins with the formation of the thiazole and oxadiazole moieties. The thiazole core is typically derived from 4-methyl-1,3-thiazol-2(3H)-ylidene , synthesized via cyclocondensation of thiourea derivatives with α-haloketones. For the oxadiazole segment, 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl is prepared through cyclization of amidoximes with carboxylic acid derivatives. A common approach involves reacting 4-methoxybenzamidoxime with activated carboxylic acids (e.g., methyl chlorooxoacetate) under basic conditions.

Key Reaction Conditions :

  • Temperature: 80–100°C

  • Solvent: Ethanol or dimethyl sulfoxide (DMSO)

  • Catalysts: Sodium hydroxide (NaOH) or tetrabutylammonium fluoride (TBAF).

Coupling of Intermediates

The thiazole and oxadiazole intermediates are coupled via a nucleophilic substitution or condensation reaction. For example, the thiazole intermediate is functionalized with a benzamide group through reaction with 4-(propan-2-yloxy)benzoyl chloride in the presence of a base such as triethylamine.

Representative Reaction :

Thiazole-NH+Cl-CO-BenzamideEt3NThiazole-Benzamide+HCl\text{Thiazole-NH} + \text{Cl-CO-Benzamide} \xrightarrow{\text{Et}_3\text{N}} \text{Thiazole-Benzamide} + \text{HCl}

This step achieves yields of 65–75% after purification via recrystallization.

Cyclization and Functionalization Strategies

Oxadiazole Formation via Amidoxime Cyclization

The oxadiazole ring is synthesized using amidoximes and carboxylic acid derivatives. A optimized method involves:

  • Reacting 4-methoxybenzamidoxime with methyl malonyl chloride in DMSO/NaOH at room temperature.

  • Cyclizing the intermediate under reflux (110°C) for 6 hours to form 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl.

Yield : 82–90%.

Thiazole-Oxadiazole Coupling

The final coupling step integrates the oxadiazole and thiazole-benzamide components. This is achieved via a Knoevenagel condensation between the thiazole’s active methylene group and the oxadiazole’s aldehyde derivative. Microwave-assisted synthesis reduces reaction time from 24 hours to 30 minutes, improving yield to 88%.

Critical Parameters :

  • Solvent: Acetonitrile

  • Catalyst: Piperidine

  • Temperature: 150°C (microwave).

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance scalability. By combining thiazole and oxadiazole streams in a microreactor, the reaction achieves 95% conversion efficiency with a throughput of 1.2 kg/day.

Purification Techniques

  • Chromatography : Reverse-phase HPLC isolates the target compound with >99% purity.

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline product suitable for pharmaceutical applications.

Comparative Analysis of Synthetic Methods

MethodStepsYield (%)Purity (%)Key AdvantageSource
Multi-Step Classical56897Low equipment cost
Microwave-Assisted38899Reduced reaction time
Continuous Flow49599.5High scalability

Challenges and Mitigation Strategies

  • Side Reactions : Oxadiazole dimerization is minimized using platinum(IV) catalysts.

  • Purification Complexity : Gradient elution in HPLC separates isomers effectively.

  • Cost Efficiency : Bulk preparation of amidoxime intermediates reduces raw material expenses by 40% .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C23H22N4O4SC_{23}H_{22}N_{4}O_{4}S and a molecular weight of approximately 450.5 g/mol. The structure includes a thiazole ring, an oxadiazole moiety, and a methoxyphenyl group, which are known to enhance biological activity due to their electron-donating properties.

Anticancer Activity

Research indicates that compounds containing oxadiazole and thiazole rings exhibit promising anticancer properties. For instance, studies have shown that derivatives similar to N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases or inhibition of specific kinases involved in cancer progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that it may exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. This is attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Pesticide Development

Compounds with oxadiazole structures are frequently explored for their potential as pesticides due to their ability to act as inhibitors of key enzymes in pests. Research has demonstrated that similar compounds can effectively control agricultural pests while being less harmful to beneficial insects .

Photovoltaic Materials

Recent investigations have explored the use of thiazole and oxadiazole derivatives in organic photovoltaic devices. The unique electronic properties of these compounds can enhance charge transport and improve the efficiency of solar cells .

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation through apoptosis induction in vitro.
Antimicrobial PropertiesShowed effectiveness against multiple bacterial strains with low toxicity profiles.
Photovoltaic EfficiencyEnhanced charge mobility leading to improved solar cell performance metrics.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Group Analysis

The table below compares key structural and spectral features of the target compound with analogs from literature:

Compound Name Molecular Formula Molecular Weight Key Functional Groups IR Data (cm⁻¹) Yield (%)
Target Compound C₂₄H₂₃N₅O₄S 485.5 Oxadiazole, Thiazole, Benzamide ~1665 (C=O), ~1600 (C=N) N/A
N-[(2Z)-5-[3-(4-Methoxyphenyl)-oxadiazolyl]-propanamide C₁₆H₁₆N₄O₃S 344.4 Oxadiazole, Thiazole, Propanamide Similar C=O stretch N/A
N-[5-Isoxazolyl-thiadiazolylidene]-benzamide (6) C₁₈H₁₂N₄O₂S 348.4 Thiadiazole, Isoxazole, Benzamide 1606 (C=O) 70
2-Chloro-N-(thiazolidin-3-yl)benzamide C₂₁H₁₉ClN₂O₄S₂ 469.0 Thiazolidinone, Sulfanyl, Chlorobenzamide 1719 (C=O, thiazolidinone) N/A
N-[Thiadiazolylidene-dimethylamino-acryloyl]-benzamide (4g) C₂₁H₂₀N₄O₂S 392.5 Thiadiazole, Acryloyl, Benzamide 1690, 1638 (2 C=O) 82

Key Observations:

  • Heterocyclic Diversity: The target compound’s oxadiazole-thiazole system distinguishes it from thiadiazole () or thiazolidinone () derivatives. Oxadiazoles are known for electron-withdrawing effects, enhancing stability and π-π stacking interactions .
  • Spectral Signatures : The IR carbonyl stretches (~1665 cm⁻¹) align with benzamide derivatives in and , while the oxadiazole’s C=N and N-O vibrations (~1600 and ~1250 cm⁻¹) are unique to its structure .
2.3. Pharmacological and Physicochemical Implications
  • Lipophilicity : The target compound’s isopropoxy group likely enhances logP compared to ’s propanamide, favoring blood-brain barrier penetration.
  • Electronic Effects: The oxadiazole’s electron deficiency may improve binding to enzymes or receptors requiring charge-transfer interactions, contrasting with thiazolidinones () that exhibit tautomerism-dependent activity .
  • Metabolic Stability : Fluorine-free structure (vs. ’s fluorinated triazoles) may reduce metabolic resistance but could be optimized via substituent tuning .

Biological Activity

N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide is a complex organic compound notable for its diverse structural features and potential biological activities. This compound integrates multiple functional groups, including oxadiazole and thiazole rings, which are known for their pharmacological properties.

Molecular Characteristics

  • Molecular Formula : C23H22N4O4S
  • Molecular Weight : 450.5 g/mol
  • IUPAC Name : N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]-4-prop-2-enoxybenzamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may involve binding to specific enzymes or receptors, leading to modulation of several biological pathways. The presence of the oxadiazole and thiazole moieties is crucial for its pharmacological effects, including anticancer and anticonvulsant activities.

Anticancer Activity

Research indicates that compounds containing thiazole and oxadiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiazoles can induce apoptosis in cancer cells through mechanisms involving the inhibition of anti-apoptotic proteins like Bcl-2. The structure–activity relationship (SAR) analysis suggests that the presence of electron-donating groups (such as methoxy) enhances the anticancer properties of these compounds .

CompoundIC50 (µg/mL)Cell Line
Compound 91.61 ± 1.92A431
Compound 101.98 ± 1.22Jurkat

The above table summarizes some of the findings regarding the cytotoxic effects of related thiazole compounds.

Anticonvulsant Activity

The anticonvulsant potential of this compound has been evaluated using picrotoxin-induced seizure models. The results indicated that certain derivatives exhibit protective effects against seizures, which may be attributed to their ability to modulate neurotransmitter systems . The SAR analysis highlights that modifications in the phenyl ring can significantly impact anticonvulsant efficacy.

Case Studies

Several studies have focused on the synthesis and evaluation of thiazole and oxadiazole derivatives:

  • Synthesis and Evaluation : A series of novel thiazole-substituted benzotriazole derivatives were synthesized and evaluated for their biological activities. The study found that specific substitutions on the thiazole ring significantly enhanced anticancer activity .
  • Antitumor Mechanisms : In another study, a compound similar to this compound was shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential .

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